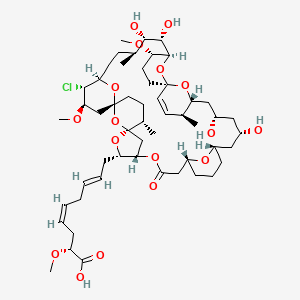

Spirastrellolide G

Description

Properties

Molecular Formula |

C53H83ClO17 |

|---|---|

Molecular Weight |

1027.7 g/mol |

IUPAC Name |

(2R,4Z,7E)-9-[(1R,3S,4S,8R,12S,14S,16S,18R,19S,22R,25S,26R,27S,28S,29S,32R,33S,34R,36R,39S)-33-chloro-14,16,27,28-tetrahydroxy-25,34-dimethoxy-19,29,39-trimethyl-6-oxo-2,5,40,41,42,43,44-heptaoxaheptacyclo[34.3.1.11,4.18,12.118,22.122,26.132,36]pentatetracont-20-en-3-yl]-2-methoxynona-4,7-dienoic acid |

InChI |

InChI=1S/C53H83ClO17/c1-31-19-22-51-24-21-40(62-4)49(70-51)48(59)47(58)32(2)17-18-39-46(54)44(64-6)29-52(67-39)23-20-33(3)53(71-52)30-43(38(69-53)15-10-8-7-9-11-16-41(63-5)50(60)61)66-45(57)28-37-14-12-13-36(65-37)26-34(55)25-35(56)27-42(31)68-51/h8-11,19,22,31-44,46-49,55-56,58-59H,7,12-18,20-21,23-30H2,1-6H3,(H,60,61)/b10-8+,11-9-/t31-,32-,33-,34-,35-,36-,37+,38-,39+,40-,41+,42+,43-,44+,46+,47-,48-,49-,51-,52+,53+/m0/s1 |

InChI Key |

ZYCZWPLYYZGPFG-JANBNLCASA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@@H](C[C@@]3(O2)CC[C@@H]([C@]4(O3)C[C@@H]([C@@H](O4)C/C=C/C/C=C\C[C@H](C(=O)O)OC)OC(=O)C[C@H]5CCC[C@H](O5)C[C@H](C[C@@H](C[C@@H]6[C@H](C=C[C@@]7(O6)CC[C@@H]([C@H](O7)[C@H]([C@H]1O)O)OC)C)O)O)C)OC)Cl |

Canonical SMILES |

CC1CCC2C(C(CC3(O2)CCC(C4(O3)CC(C(O4)CC=CCC=CCC(C(=O)O)OC)OC(=O)CC5CCCC(O5)CC(CC(CC6C(C=CC7(O6)CCC(C(O7)C(C1O)O)OC)C)O)O)C)OC)Cl |

Synonyms |

spirastrellolide G |

Origin of Product |

United States |

Isolation and Source Organism Research

Discovery and Initial Isolation of Spirastrellolides C-G from Spirastrella coccinea

Five previously unknown macrolides, designated Spirastrellolides C, D, E, F, and G, were first identified and isolated from extracts of the marine sponge Spirastrella coccinea. nih.gov This discovery was the result of continued investigation into the chemical constituents of this particular sponge, which was collected in the waters of Dominica. nih.gov The initial isolation of the flagship compound of the family, Spirastrellolide A, had already highlighted S. coccinea as a rich source of novel and structurally complex natural products. nih.gov The subsequent study that unveiled Spirastrellolide G further expanded this unique family of compounds, revealing natural variations in the macrolide structure. nih.gov The structures of these new congeners were determined through extensive spectroscopic analysis and chemical transformations. nih.gov

Interactive Data Table: Spirastrellolides C-G Discovery Details

| Compound | Source Organism | Collection Location | Primary Citation |

|---|---|---|---|

| Spirastrellolide C | Spirastrella coccinea | Dominica | Williams, D. E., et al. (2007) |

| Spirastrellolide D | Spirastrella coccinea | Dominica | Williams, D. E., et al. (2007) |

| Spirastrellolide E | Spirastrella coccinea | Dominica | Williams, D. E., et al. (2007) |

| Spirastrellolide F | Spirastrella coccinea | Dominica | Williams, D. E., et al. (2007) |

| This compound | Spirastrella coccinea | Dominica | Williams, D. E., et al. (2007) |

Extraction Methodologies for Spirastrellolides

The process of isolating spirastrellolides from the sponge matrix begins with a systematic extraction procedure. The frozen tissue of Spirastrella coccinea is macerated and exhaustively extracted with a polar solvent, typically methanol (B129727) (MeOH). The resulting crude extract contains a complex mixture of lipids, proteins, and the desired secondary metabolites.

This initial extract then undergoes a series of liquid-liquid partitioning steps to separate compounds based on their polarity. For instance, the methanol extract is often concentrated and partitioned between different immiscible solvents. This multi-step process serves to remove highly nonpolar and highly polar impurities, thereby enriching the fraction containing the spirastrellolides before the more refined purification stages.

Purification Techniques for this compound and Related Congeners

Due to the structural similarity of the spirastrellolide congeners and the complexity of the enriched extract, advanced purification techniques are required to isolate each compound. A crucial step in the original isolation of Spirastrellolides C-G was the conversion of the natural carboxylic acids into their corresponding methyl esters. acs.org This was accomplished by treating the extract with diazomethane, a process which improves their stability and chromatographic behavior.

The mixture of methyl esters was then subjected to multiple rounds of chromatography. The primary separation technique is often column chromatography using a stationary phase like silica (B1680970) gel. This is followed by high-performance liquid chromatography (HPLC), which offers higher resolution for separating structurally similar compounds. By using different solvent systems (mobile phases), researchers can effectively separate the individual spirastrellolide methyl esters, including Methylthis compound, in pure form.

Re-isolation and Comparative Analysis from Alternative Marine Sources

While this compound itself has thus far only been reported from Spirastrella coccinea, its close relatives, Spirastrellolides A and B, have been isolated from a different marine sponge. nih.govresearchgate.net Researchers discovered these compounds in Epipolasis sp., a sponge collected from the East China Sea. nih.govresearchgate.net

This finding is significant as it demonstrates that the spirastrellolide class of macrolides is not exclusive to a single sponge genus or geographical location. A key difference in the study of Epipolasis sp. was the methodology; Spirastrellolides A and B were isolated as their natural free acids, in contrast to the initial discovery from S. coccinea where they were isolated as methyl esters. acs.org This successful isolation of the underivatized compounds confirmed that the core structure is stable enough for purification without the esterification step.

Interactive Data Table: Comparative Sourcing of Spirastrellolides

| Compound | Source Organism | Geographic Location | Isolated Form |

|---|---|---|---|

| Spirastrellolides A, B | Spirastrella coccinea | Caribbean Sea (Dominica) | Methyl Ester |

| Spirastrellolides C-G | Spirastrella coccinea | Caribbean Sea (Dominica) | Methyl Ester |

| Spirastrellolides A, B | Epipolasis sp. | East China Sea | Free Acid |

Structural Elucidation and Stereochemical Assignment

Spectroscopic Characterization Techniques for Spirastrellolide G

The structural framework of this compound was pieced together using a suite of modern spectroscopic techniques. nih.gov The analysis was primarily conducted on its more stable methyl ester, Methylthis compound, to facilitate isolation and characterization. Current time information in Bangkok, TH.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was pivotal in establishing the molecular formula of Methylthis compound. The analysis yielded a sodiated molecular ion [M+Na]⁺, which allowed for the unambiguous determination of its elemental composition. Current time information in Bangkok, TH. This technique provided the foundational data of C₅₃H₈₄O₁₇, indicating a large and highly oxygenated molecule. Current time information in Bangkok, TH. This molecular formula was essential for interpreting the subsequent NMR data.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy was the primary tool used to decipher the complex carbon skeleton and the placement of functional groups within Methylthis compound. nih.gov Due to the molecule's complexity, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments was necessary to assemble the structural fragments. Current time information in Bangkok, TH.nih.gov The ¹³C NMR data for Methylthis compound showed 53 distinct carbon signals, consistent with the molecular formula derived from HRESIMS. Current time information in Bangkok, TH. Analysis of the NMR data revealed that this compound shares the same core structure as its congeners, Spirastrellolide A and B, but differs in the functionalization of the polyketide backbone. Current time information in Bangkok, TH.

A comprehensive suite of 2D NMR experiments was employed to establish the connectivity of the atoms in Methylthis compound. Current time information in Bangkok, TH.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments were used to identify proton-proton spin systems, allowing for the tracing of contiguous proton networks within the molecule's fragments. Current time information in Bangkok, TH.

HSQC (Heteronuclear Single Quantum Coherence) correlated each proton to its directly attached carbon atom, providing a map of C-H single bonds. Current time information in Bangkok, TH.

HMBC (Heteronuclear Multiple Bond Correlation) was crucial for assembling the fragments. It revealed long-range correlations (2-3 bonds) between protons and carbons, linking the spin systems together and positioning non-protonated carbons and functional groups. Current time information in Bangkok, TH. For instance, an HMBC correlation between the methyl protons at δ 3.20 and the methine carbon at δ 80.7 (C-46) confirmed the presence of a methyl ether at the C-46 position. Current time information in Bangkok, TH.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provided information about the relative stereochemistry by detecting protons that are close in space, which was essential for assigning the configuration of stereocenters within the macrocycle. mdpi.com

The collective data from these experiments allowed for the complete assignment of the planar structure of Methylthis compound, identifying it as the C-46 methyl ether of Spirastrellolide D. Current time information in Bangkok, TH.

Table 1: Key Structural Features of Methylthis compound Determined by 2D NMR

| Feature | NMR Evidence | Description |

|---|---|---|

| C-46 Methyl Ether | HMBC correlation from methyl protons (δ 3.20) to C-46 (δ 80.7). | Confirmed the presence of an OCH₃ group at the C-46 position, distinguishing it from other spirastrellolides. |

| C1-C47 Backbone | Analysis of COSY, TOCSY, and HMBC correlations. | Allowed for the step-by-step assembly of the carbon skeleton from the various spin systems. |

| Macrocycle & Side Chain | HMBC correlations connecting different fragments. | Established the linkage of the polyketide chain into a 38-membered macrocycle with a terminating side chain. |

Application of X-ray Diffraction for Configurational Assignment of Related Congeners

Direct crystallization of this compound for X-ray diffraction analysis was not feasible. Therefore, the absolute configuration of its complex core structure was determined by analogy to a related congener, Spirastrellolide B. ubc.canih.gov Researchers performed chemical transformations on Spirastrellolide B to create a crystalline derivative with a truncated side chain. ubc.caacs.org Single-crystal X-ray diffraction analysis of this derivative unambiguously established the absolute configuration of the 19 stereocenters within the macrolide core. ubc.caacs.org Since this compound possesses the identical core architecture, this result was extrapolated to assign the absolute configuration for the corresponding centers in its structure. clockss.org

Determination of Absolute and Relative Configuration of this compound

The complete stereochemical assignment of this compound was a multi-step process combining NMR data, chemical degradation, and inference from related compounds. nih.govnih.gov The relative configuration of the stereocenters was largely deduced from ROESY data and the analysis of proton-proton coupling constants (J-values) from the ¹H NMR spectra. mdpi.com The absolute configuration of the main macrocyclic core was confidently assigned based on the definitive X-ray crystallographic analysis of the Spirastrellolide B derivative. ubc.caacs.org

The final stereochemical challenge was to determine the absolute configuration of the C-46 stereocenter located in the side chain, which could not be inferred from the X-ray data of the core. nih.gov This was resolved through a chemical degradation study performed on Methylspirastrellolide D, which shares the same side chain as this compound apart from the C-46 modification. Current time information in Bangkok, TH. The side chain's Δ43,44 alkene was cleaved using sodium periodate (B1199274) and a catalytic amount of RuCl₃. Current time information in Bangkok, TH. This reaction yielded a smaller, known fragment (methylmalate) containing the C-46 center, whose absolute configuration could then be determined and was found to be (S). Current time information in Bangkok, TH. This (S) configuration at C-46 was then assigned to the entire class of relevant spirastrellolides, including this compound. Current time information in Bangkok, TH.nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Spirastrellolide A |

| Spirastrellolide B |

| Spirastrellolide C |

| Spirastrellolide D |

| Spirastrellolide E |

| Spirastrellolide F |

| This compound |

| Methylspirastrellolide A |

| Methylthis compound |

| Sodium periodate |

Chemical Degradation Studies for Side Chain Stereochemistry

The absolute stereochemistry of the complex side chain present in the spirastrellolide family was a significant challenge to elucidate solely through non-destructive spectroscopic methods. To resolve this, chemical degradation was employed on a related congener, Spirastrellolide D. acs.orgacs.org This process involved the controlled chemical cleavage of the side-chain from the macrolide core. nih.gov

The isolation and subsequent analysis of this cleaved side-chain fragment allowed for the unambiguous assignment of the final unassigned stereocenter at position C-46. nih.gov Through this degradative strategy, the absolute configuration at C46 was determined to be R. nih.gov This finding was then extended to the other members of the spirastrellolide family, including this compound, which share the same side chain architecture. acs.orgacs.org

Structural Features of the this compound Macrolide Core

The macrolide core of this compound is a large, architecturally complex ring system characterized by several key structural motifs that contribute to its unique shape and biological activity.

Polyketide Backbone Architecture

This compound is built upon a 47-carbon linear polyketide backbone. acs.orgnih.govacs.orgacs.org Polyketides are a class of natural products derived from the repeated condensation of acetyl-CoA and malonyl-CoA subunits, a process catalyzed by polyketide synthase (PKS) enzymes. nih.gov This biosynthetic origin results in a long carbon chain with a regular pattern of oxygenation. In this compound, this extensive polyketide chain is cyclized to form a highly functionalized 38-membered macrolactone (a large cyclic ester). nih.govacs.orgacs.orgresearchgate.net The backbone itself features 21 distinct stereogenic centers, contributing to the molecule's immense structural complexity. nih.govorganic-chemistry.org

Tetrahydropyran (B127337) and Spiro Bispyran Substructures

Embedded within the large macrolide core of this compound are several heterocyclic ether systems that define its three-dimensional conformation. nih.govresearchgate.net These include a substituted tetrahydropyran ring and, most notably, two spiro bispyran substructures. acs.orgnih.govacs.orgacs.org A spiroketal (or spiroacetal) is a structural motif where two rings are joined at a single, shared carbon atom. In this case, the spiro bispyran systems consist of two six-membered pyran rings linked through a common spirocyclic center. researchgate.net These rigid, bicyclic ketal systems impose significant conformational constraints on the otherwise flexible macrolide backbone, contributing to the molecule's well-defined three-dimensional structure. researchgate.net

Biosynthetic Investigations

Hypothesized Polyketide Biosynthetic Pathways for Spirastrellolides

The structural backbone of the spirastrellolides, including Spirastrellolide G, is characterized by a large 47-carbon linear chain, suggesting its origin from a polyketide biosynthetic pathway. acs.orgnih.gov These pathways are catalyzed by large, multifunctional enzymes known as Type I polyketide synthases (PKSs). semanticscholar.org The prevailing hypothesis is that the spirastrellolide core is assembled by a modular Type I PKS system. semanticscholar.orgwisc.edu

In this model, the PKS is organized into a series of modules, where each module is responsible for a single cycle of chain elongation. A typical module contains several enzymatic domains:

Acyltransferase (AT): Selects the specific building block, usually malonyl-CoA or methylmalonyl-CoA.

Ketosynthase (KS): Catalyzes the Claisen condensation reaction to extend the polyketide chain.

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a thioester linkage.

Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), are present in specific modules to modify the β-keto group, leading to the diverse stereochemistry and functionalization observed in the final product. semanticscholar.org The specific arrangement and combination of these domains within the PKS modules dictate the structure of the linear polyketide precursor. nih.gov For the spirastrellolides, the presence of numerous methyl groups and stereocenters points to a complex PKS assembly line utilizing both propionate (B1217596) and acetate (B1210297) precursors. acs.org

Following the assembly of the linear polyketide chain, a thioesterase (TE) domain is believed to catalyze the macrolactonization, releasing the cyclic core of the molecule. wisc.edu The identification and analysis of the spirastrellolide biosynthetic gene cluster (BGC) from the sponge's symbiotic bacteria are anticipated to confirm the modular organization of the PKS and reveal the precise sequence of enzymatic steps. rsc.orgbiorxiv.org

Stable Isotope Labeling Studies for Precursor Incorporation

To experimentally probe the hypothesized polyketide origin, stable isotope labeling studies are employed. nih.gov This powerful technique involves feeding the producing organism with precursors enriched with stable isotopes (e.g., ¹³C) and tracking their incorporation into the final natural product using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. symeres.complos.org

While specific labeling studies for this compound are not extensively detailed in isolation, studies on the spirastrellolide family have provided foundational insights. Feeding experiments using ¹³C-labeled acetate and propionate precursors would be expected to demonstrate a labeling pattern consistent with a polyketide origin. The analysis would reveal which carbon atoms in the this compound structure are derived from which precursors, confirming the building blocks used by the PKS. uni-hannover.denih.gov

A hypothetical labeling experiment and its expected outcomes for a segment of a spirastrellolide-type molecule are presented below.

Table 1: Hypothesized Precursor Incorporation in a Spirastrellolide Fragment based on Stable Isotope Labeling

| Carbon Position | Expected Precursor Unit | Labeled Precursor Fed | Expected Observation |

| C1 | Propionate | [1-¹³C]propionate | ¹³C signal at C1 |

| C2 | Propionate | [2-¹³C]propionate | ¹³C signal at C2 |

| C3 (methyl) | Propionate | [3-¹³C]propionate | ¹³C signal at C3 |

| C4 | Acetate | [1-¹³C]acetate | ¹³C signal at C4 |

| C5 | Acetate | [2-¹³C]acetate | ¹³C signal at C5 |

| C6 | Propionate | [1-¹³C]propionate | ¹³C signal at C6 |

| C7 | Propionate | [2-¹³C]propionate | ¹³C signal at C7 |

| C8 (methyl) | Propionate | [3-¹³C]propionate | ¹³C signal at C8 |

This type of analysis allows researchers to map the biosynthetic building blocks onto the complex carbon skeleton, providing strong evidence for the PKS pathway and the specific extender units used at each step of chain elongation.

Enzymatic Mechanisms in this compound Formation

The biosynthesis of this compound is completed by a series of post-PKS modifications to the macrolactone core. These tailoring reactions are catalyzed by enzymes often encoded by genes within the same biosynthetic gene cluster. nih.govfrontiersin.org

A critical and structurally defining feature of the spirastrellolides is the presence of two spiroketal systems. wisc.edunih.gov The formation of these moieties is a key enzymatic step. It is hypothesized that the spiroketalization occurs via an intramolecular cyclization cascade. researchgate.net This process likely involves the enzyme-catalyzed, stereospecific attack of hydroxyl groups onto ketone functionalities along the polyketide chain. mdpi.com The hydroxyl groups themselves are installed either by KR domains during the PKS assembly or by separate hydroxylase enzymes in post-PKS steps. nih.gov The precise control exerted by these enzymes ensures the formation of the thermodynamically favored spiroketal arrangement. clockss.org

The final structure of this compound, which differs from other spirastrellolides, is determined by the specific suite of tailoring enzymes. For instance, the oxidation state at various positions, such as the C-45 ketone, is governed by the action of specific oxidoreductases. The attachment and modification of the side chain are also crucial enzymatic steps that contribute to the final identity of the molecule. nih.govacs.org Elucidation of the complete enzymatic machinery, including the specific spirocyclases, oxidases, and transferases, awaits the full characterization of the spirastrellolide biosynthetic gene cluster. researchgate.net

Synthetic Strategies for Spirastrellolide G and Analogues

Challenges in Total Synthesis of Complex Marine Macrolides

The total synthesis of complex marine macrolides like the spirastrellolides is fraught with numerous challenges. nih.govox.ac.uk These molecules, often available in limited quantities from their natural sources, possess large, conformationally flexible macrolactone skeletons rich in sp³ carbons and complex stereochemistry. nih.govrsc.org This structural complexity makes their complete stereochemical assignment using spectroscopic methods like NMR particularly difficult. rsc.org

Key hurdles in the synthesis of spirastrellolides include:

Stereochemical Complexity: The presence of numerous stereocenters requires highly stereocontrolled reactions to achieve the desired diastereomer.

Macrocyclization: The formation of the large 38-membered macrolactone ring is often a low-yielding step, susceptible to competing oligomerization reactions. rsc.orgacs.org The success of this crucial step can be highly dependent on the protecting groups used in the linear precursor. edandersonchem.orgdntb.gov.ua

Spiroacetal Formation: The construction of the bis-spiroacetal systems embedded within the macrocycle requires careful planning and execution to control the stereochemistry at the anomeric centers. nih.govrsc.org

Fragment Coupling: The convergent assembly of complex fragments can be hindered by steric congestion around the reaction centers. rsc.org

These challenges demand a flexible and modular synthetic strategy, often requiring the development of novel synthetic methods and the careful optimization of reaction conditions. edandersonchem.orgwisc.edu The initial ambiguity in the stereochemical assignment of some spirastrellolides further complicated early synthetic efforts, necessitating routes that could accommodate potential structural revisions. nih.govwisc.edu

Fragment-Based Approaches in Spirastrellolide Total Synthesis

To manage the immense complexity of spirastrellolide G and its analogues, synthetic chemists have universally adopted fragment-based or convergent strategies. nih.govrsc.org This approach involves the independent synthesis of several key fragments of the molecule, which are then coupled together in a carefully orchestrated sequence. This modularity allows for the development and optimization of synthetic routes to each fragment separately and provides flexibility to address stereochemical uncertainties. nih.govedandersonchem.org

Construction of Key Fragments (e.g., C1-C16, C17-C40, C26-C40 DEF bis-spiroacetal)

The total synthesis of spirastrellolides typically involves the preparation of several key building blocks. The specific dissections vary between different research groups, but common fragments include a "southern hemisphere" containing the A-ring and a "northern hemisphere" encompassing the DEF bis-spiroacetal core.

C1-C16 Fragment: This "southern hemisphere" fragment typically contains the A-ring tetrahydropyran (B127337). Its synthesis has been achieved using methods such as oxy-Michael reactions for the pyran ring formation, Sakurai allylations, and stereoselective boron aldol (B89426) reactions to install the necessary stereocenters. nih.govrsc.org This fragment is often prepared as an alkyne for subsequent coupling reactions. nih.govrsc.org

C17-C40 Fragment and C26-C40 DEF bis-spiroacetal: The "northern hemisphere" is arguably the most complex part of the molecule, containing the DEF bis-spiroacetal system. A pivotal strategy for its construction involves a double Sharpless asymmetric dihydroxylation followed by a spontaneous or acid-mediated acetalization cascade on a linear diene precursor. nih.govedandersonchem.orgrsc.org This elegant approach simultaneously sets the stereochemistry of the diols and forms the two spiroacetal rings. The synthesis of the fully elaborated C26-C40 subunit, including the chlorine substituent present in some analogues, has been a significant achievement. nih.govacs.org The C17-C40 fragment is often synthesized as an aldehyde to facilitate coupling with the C1-C16 alkyne. rsc.org

The table below summarizes some of the key fragments synthesized in various approaches to spirastrellolides.

| Fragment | Description | Key Synthetic Strategies |

| C1-C16 | Southern hemisphere containing the A-ring tetrahydropyran. | Oxy-Michael reaction, Sakurai allylation, Boron aldol reaction. nih.govrsc.org |

| C17-C24 | A portion of the northern hemisphere, often prepared as a vinyl iodide or sulfone. | Evans glycolate (B3277807) aldol reaction. nih.govrsc.org |

| C17-C25 | A subunit of the northern hemisphere. | Suzuki-Miyaura coupling is a key reaction for its union with other fragments. nih.govacs.org |

| C26-C40 | The core DEF bis-spiroacetal system. | Double Sharpless asymmetric dihydroxylation/acetalization cascade. nih.govedandersonchem.orgrsc.org |

| C43-C47 | The side chain fragment. | Prepared from (R)-malic acid as a vinyl stannane (B1208499). nih.govrsc.org |

Advanced Southern and Northern Hemisphere Syntheses

As synthetic efforts toward the spirastrellolides have matured, more advanced and streamlined strategies for the construction of the northern and southern hemispheres have been developed. For instance, in the synthesis of a C1-C23 southern hemisphere fragment for spirastrellolide E, a gold-catalyzed directed spiroketalization was employed as a key step. acs.org This highlights the ongoing refinement of synthetic routes to improve efficiency and stereocontrol.

The synthesis of the northern hemisphere has also seen significant innovation. The initial challenges with the acid-mediated spiroacetalization cascade, which could lead to undesired side products, prompted the development of improved methods. cam.ac.uk These second-generation syntheses often feature a more robust protecting group strategy and a more efficient assembly of the fragments. edandersonchem.org

Key Coupling and Cyclization Methodologies

The successful union of the carefully constructed fragments and the final macrocyclization are critical steps in the total synthesis of spirastrellolides. Chemists have employed a range of powerful and stereoselective reactions to achieve these transformations.

Macrolactonization Strategies

The formation of the 38-membered macrolactone ring is a significant challenge. The Yamaguchi macrolactonization has proven to be a particularly effective method for this step in the synthesis of spirastrellolide A methyl ester. rsc.org This reaction, which involves the formation of a mixed anhydride, proceeded in high yield, suggesting a favorable pre-organization of the linear seco-acid precursor. rsc.org However, the success of macrolactonization can be highly sensitive to the protecting groups present on the molecule, particularly in the linker region between the spiroacetal motifs. edandersonchem.orgdntb.gov.ua Alternative macrocyclization strategies, such as ring-closing metathesis, have also been explored. acs.orgresearchgate.net

Stereoselective Bond-Forming Reactions (e.g., Suzuki Coupling, Olefin Metathesis)

Modern cross-coupling reactions are indispensable tools in the synthesis of complex molecules like this compound and its analogues.

Suzuki Coupling: The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, has been a cornerstone of many synthetic strategies. wikipedia.org It has been effectively used to couple key fragments, such as a C25 trialkylborane with a C17-C24 vinyl iodide, to construct the C17-C40 carbon framework. ox.ac.ukrsc.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov In the synthesis of a C9-C25 subunit of spirastrellolide B, a Suzuki-Miyaura coupling was used to unite the C9-C16 and C17-C25 fragments. nih.govacs.orgresearchgate.net

Olefin Metathesis: Olefin metathesis, particularly ring-closing metathesis (RCM) and cross-metathesis (CM), has also played a crucial role. nobelprize.orgorganic-chemistry.orgmdpi.com RCM has been investigated as a strategy for macrocyclization. acs.orgresearchgate.net Cross-metathesis has been employed in the late-stage attachment of the side chain. ox.ac.ukrsc.org For example, an olefin cross-metathesis was used to install an electrophilic allylic carbonate, which then participated in a subsequent π-allyl Stille coupling to attach the C43-C47 side chain. ox.ac.ukrsc.org

The table below details some of the key coupling and cyclization reactions used in spirastrellolide syntheses.

| Reaction | Description | Application in Spirastrellolide Synthesis |

| Yamaguchi Macrolactonization | Formation of a macrolactone from a seco-acid via a mixed anhydride. | Used to form the 38-membered macrolactone ring. rsc.org |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Union of key fragments, such as the C17-C24 and C25-C40 subunits. ox.ac.ukrsc.orgnih.govacs.org |

| Olefin Cross-Metathesis | Exchange of substituents between two different olefins. | Late-stage installation of the side chain. ox.ac.ukrsc.org |

| π-Allyl Stille Coupling | Palladium-catalyzed coupling of an organostannane with an allylic electrophile. | Attachment of the C43-C47 stannane side chain fragment. ox.ac.ukrsc.org |

| Modified Julia Olefination | A reaction to form alkenes from aldehydes/ketones and sulfones. | Explored as a strategy for coupling fragments. ox.ac.ukrsc.org |

| Nozaki-Hiyama-Kishi Coupling | Chromium-catalyzed coupling of an aldehyde with a vinyl or aryl halide. | Used in the synthesis of a linear precursor for the DEF bis-spiroacetal. clockss.org |

Spiroketalization Techniques

The construction of the characteristic bis-spiroketal system within the spirastrellolide framework represents a significant synthetic challenge. This moiety, crucial for the molecule's three-dimensional architecture, is typically assembled through intramolecular cyclization of a precursor containing appropriately positioned hydroxyl and ketone (or ketone equivalent) functionalities. The stereochemical outcome of these cyclizations is paramount and is often governed by thermodynamic control, favoring the most stable anomeric and conformational arrangement. Several sophisticated techniques have been developed and applied in the syntheses of spirastrellolide cores and their fragments.

A predominant strategy involves the acid-catalyzed intramolecular cyclization of a dihydroxyketone precursor. mdpi.com This classical approach relies on the generation of an oxacarbenium ion which is then trapped by a distal hydroxyl group to form the first ketal, followed by a second cyclization to complete the bis-spiroketal system. The specific stereoisomer formed is typically the one of lowest energy, a principle that synthetic chemists leverage through careful design of the acyclic precursor. mdpi.com

More advanced and milder methods have been employed to achieve higher selectivity and efficiency. Gold-catalyzed spiroketalization has emerged as a powerful tool. pitt.edu This method often utilizes an alkyne as a masked ketone. Gold(I) catalysts, such as AuCl, activate the alkyne toward nucleophilic attack by a nearby hydroxyl group, initiating a cascade that forms the spiroketal structure. pitt.edunih.gov This technique can be highly stereoconvergent, where different stereoisomers of the starting material can converge to a single, desired spiroketal product. pitt.edu In the synthesis of a C(1)–C(23) southern hemisphere fragment for Spirastrellolide E, a gold-catalyzed directed spiroketalization was a key step, where the stereochemistry of a directing carbinol group was found to be critical for the reaction's efficiency. acs.org

Another effective approach is oxidative spiroketalization. In the synthesis of the spirastrellolide A methyl ester, the BC spiroacetal was installed by the oxidative cleavage of two p-methoxybenzyl (PMB) ethers. This deprotection unmasked the necessary hydroxyl groups, leading to a spontaneous spiroketalization event. rsc.org Similarly, in the pursuit of the spirastrellolide B northern hemisphere, oxidative cleavage of PMB ethers with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) was used to reveal the C27 and C38 hydroxyl groups, furnishing a hemiketal mixture ready for the final cyclization. nih.gov

Cascade reactions incorporating rearrangement and spiroketalization have also been successfully implemented. A notable example is the one-pot, sequential deprotection/cascade Achmatowicz rearrangement–spiroketalization sequence used to furnish a critical spirocyclic intermediate for the C9–C25 fragment of spirastrellolide B. acs.org This process began with a furan-containing precursor which, after hydrogenation, underwent an Achmatowicz cyclization followed by acetonide deprotection and subsequent cascade spiroketalization to efficiently form the desired structure. acs.org

Table 1: Comparison of Spiroketalization Techniques in Spirastrellolide Synthesis

| Technique | Precursor Type | Key Reagents | Mechanism Highlights | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | Dihydroxyketone | Protic/Lewis Acids (e.g., PPTS) | Thermodynamic control; sequential formation of two ketal rings. | mdpi.com |

| Gold-Catalyzed Cyclization | Hydroxy-alkyne | AuCl, PPTS | Gold(I) activates alkyne for intramolecular hydroalkoxylation cascade. | pitt.edunih.gov |

| Oxidative Spiroketalization | PMB-protected diol | DDQ | Oxidative deprotection of hydroxyl groups triggers spontaneous cyclization. | nih.govrsc.org |

| Achmatowicz-Spiroketalization | Furan-containing alcohol | m-CPBA, CSA | One-pot sequence involving Achmatowicz rearrangement followed by cascade cyclization. | acs.org |

Development of Analogues and Derivatives of Spirastrellolides

The significant biological activity of the spirastrellolides, coupled with their immense structural complexity and low natural abundance, has driven extensive research into the design and synthesis of simplified analogues. The primary goals of these efforts are to identify the core pharmacophore responsible for biological function, to create synthetically more accessible compounds that retain or exceed the activity of the natural product, and to develop molecular probes to better understand the mechanism of action, particularly the inhibition of protein phosphatase 2A (PP2A). rsc.orgnih.gov

The development of analogues often involves a strategy of molecular simplification or truncation. By systematically removing or replacing complex structural motifs, chemists can probe the contribution of different regions of the molecule to its biological profile. For instance, a series of simplified analogues of spirastrellolide incorporating the C26–C47 region were prepared. rsc.orgox.ac.uk This suggests that the northern hemisphere of the molecule, containing the bis-spiroketal system and the side chain, is a key area of interest for structure-activity relationship (SAR) studies.

Another approach involves altering the core ring structure of the spiroketal system itself. In studies directed toward the northern hemisphere of spirastrellolide B, a related mdpi.comacs.orgacs.org-bis-spiroketal analogue was synthesized from a common intermediate, demonstrating the potential to create novel scaffolds through regiocontrolled alkyne activation using different transition metal catalysts. nih.gov The synthesis and biological evaluation of the southern hemisphere of Spirastrellolide A and its analogues have also been a focus, aiming to understand the role of this segment. acs.org These derivatives serve as valuable tools to dissect the complex interplay between the macrolide's structure and its potent antimitotic effects. nih.gov

Synthetic Routes to Simplified this compound Analogues

While specific synthetic routes targeting simplified analogues of this compound are not extensively detailed, the strategies employed for the closely related Spirastrellolide A provide a clear blueprint. A convergent, fragment-based approach is typically favored, allowing for modularity and the efficient construction of various analogues.

A key strategy for creating simplified analogues involves synthesizing a stable, simplified version of the macrocyclic core and then attaching a functionalized side chain. In the total synthesis of spirastrellolide A methyl ester, a series of simplified analogues that incorporate the C26–C47 region were prepared using a π-allyl Stille coupling reaction. rsc.orgox.ac.uk This powerful carbon-carbon bond-forming reaction allows for the late-stage attachment of the C43–C47 side-chain fragment to a macrocyclic core, a method that can be readily adapted to couple various synthetic side chains to a simplified spirastrellolide core.

The synthesis of these simplified cores often leverages the same advanced methods developed for the natural product itself, but for a less functionalized or truncated backbone. For example, a simplified DEF-bis-spiroacetal core could be constructed and then subjected to macrocyclization and subsequent coupling. The development of analogues is thus intrinsically linked to the total synthesis campaigns, where advanced intermediates for the natural product can be diverted to produce a library of simplified structures. This modularity is crucial for efficiently exploring the chemical space around the spirastrellolide scaffold.

Modification Strategies for Enhanced Biological Activity

Modification strategies for the spirastrellolide family are guided by the goal of enhancing potency and selectivity for its primary molecular target, protein phosphatase 2A (PP2A), while also improving drug-like properties such as solubility and metabolic stability. nih.gov The antimitotic activity of spirastrellolides is attributed to this potent phosphatase inhibition. nih.gov

One of the main strategies involves the modification of the side chain, which terminates in a carboxylic acid. This functional group is often esterified, for instance to the methyl ester, to aid in isolation and purification, and these esters themselves show potent biological activity. nih.govmdpi.com Further modifications to this side chain, such as altering its length, rigidity, or terminal functional group, could modulate binding affinity and cellular uptake.

Another key area for modification is the macrocyclic core. The synthesis of analogues with altered spiroketal systems, such as the mdpi.comacs.orgacs.org-bis-spiroketal variant, explores how changes in the three-dimensional architecture of the core impact PP2A binding. nih.gov Simplification of the macrolactone by removing certain stereocenters or functional groups can reveal the minimal structural requirements for activity and may lead to compounds with improved synthetic accessibility.

Bioorthogonal chemistry offers a powerful avenue for creating derivatives. While not yet reported specifically for spirastrellolides, techniques like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," could be used to append various functionalities to the spirastrellolide scaffold. mdpi.com By incorporating an alkyne or azide (B81097) handle into a simplified analogue, a wide array of molecules (e.g., fluorescent tags, solubility enhancers, or targeting ligands) could be attached, facilitating further biological studies and potentially enhancing therapeutic properties. mdpi.com These chemical modifications are essential for transforming a potent natural product into a viable therapeutic lead.

Mechanistic Studies of Biological Activity

Inhibition of Protein Phosphatase 2A (PP2A) by Spirastrellolides

The primary mechanism of action for spirastrellolides is the potent inhibition of Protein Phosphatase 2A (PP2A). nih.gov PP2A is a crucial serine/threonine phosphatase that plays a vital role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. It accounts for a significant portion of all serine/threonine phosphatase activity within the cell. hubrecht.eu The inhibition of PP2A by spirastrellolides disrupts these processes, leading to the observed biological effects. For instance, Spirastrellolide A has demonstrated impressive inhibitory activity against PP2A, with an IC50 value of approximately 1 nM. acs.orguiowa.edu This potent inhibition underscores the significance of PP2A as a primary molecular target for this class of compounds.

A noteworthy characteristic of spirastrellolides is their selectivity for PP2A over other protein phosphatases. Studies have shown that while spirastrellolides potently inhibit PP2A, their effect on other phosphatases like Protein Phosphatase 1 (PP1) and Protein Phosphatase 2C (PP2C) is significantly less pronounced. Specifically, Spirastrellolide A exhibits an approximately 50-fold greater selectivity for PP2A over PP1 and shows no inhibition of PP2C. nih.govacs.org This selectivity is a key feature, as it suggests that the biological activities of spirastrellolides are primarily mediated through the PP2A pathway, minimizing off-target effects that could arise from the inhibition of other essential phosphatases.

| Compound | Target Phosphatase | IC50 | Selectivity |

| Spirastrellolide A | PP2A | ~1 nM | ~50-fold vs. PP1 |

| Spirastrellolide A | PP1 | ~50 nM | - |

| Spirastrellolide A | PP2C | No inhibition | - |

Molecular Targets of Spirastrellolide G Action

The potent and selective inhibition of PP2A positions this enzyme as the principal molecular target of spirastrellolides. By targeting PP2A, spirastrellolides can influence a vast network of signaling pathways that are dependent on the dephosphorylation events catalyzed by this enzyme.

Research into the specific protein interactions of spirastrellolides has focused on their binding to the PP2A holoenzyme. The PP2A holoenzyme consists of a catalytic subunit (C subunit), a scaffolding subunit (A subunit), and a regulatory subunit (B subunit). The interaction of spirastrellolides with this complex is thought to disrupt its function, leading to the inhibition of its phosphatase activity. hubrecht.eu Studies have also investigated how spirastrellolides interact with other cellular proteins, particularly those involved in microtubule dynamics. smolecule.com However, it has been shown that the mitotic arrest induced by spirastrellolides is not due to a direct effect on tubulin polymerization. nih.govresearchgate.net Further research is ongoing to fully elucidate the complete interactome of this compound and its analogs.

Cellular Effects and Biological Phenotypes

The molecular interactions and pathway perturbations induced by spirastrellolides manifest as distinct cellular effects and biological phenotypes, most notably related to cell division.

A hallmark cellular effect of spirastrellolides is the induction of mitotic arrest. nih.govresearchgate.net Cells treated with these compounds are halted in mitosis, unable to complete cell division. This arrest is a direct consequence of the inhibition of PP2A, which is essential for the proper progression through mitosis. The spindle assembly checkpoint (SAC) is a cellular surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before allowing the cell to proceed to anaphase. frontiersin.org By inhibiting PP2A, spirastrellolides can lead to a prolonged activation of the SAC, resulting in a sustained mitotic arrest. frontiersin.org This disruption of the cell cycle can ultimately trigger apoptotic cell death in cancer cells. Furthermore, spirastrellolides have the unusual ability to accelerate the entry of cells into mitosis from other phases of the cell cycle before causing them to arrest in mitosis. researchgate.netacs.orgresearchgate.net

Apoptosis Induction Mechanisms in Cellular Models

The cytotoxic activity of the spirastrellolide family, including this compound, is intrinsically linked to their ability to induce programmed cell death, or apoptosis. While specific mechanistic studies on this compound remain limited, extensive research on closely related analogues, particularly Spirastrellolide A, provides a strong model for its apoptotic function. The primary molecular target identified for the spirastrellolide class is Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in regulating numerous cellular processes. tu-dortmund.dex-mol.net Spirastrellolides are exceptionally potent and selective inhibitors of PP2A, with Spirastrellolide A exhibiting an IC₅₀ value of approximately 1 nM. tu-dortmund.deresearchgate.net

The inhibition of PP2A is a significant event that can trigger the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.comthe-scientist.com This pathway is a major mechanism for caspase activation in mammalian cells. berkeley.edu The process is initiated by intracellular stress signals, such as those generated by PP2A inhibition, which lead to the permeabilization of the outer mitochondrial membrane. mdpi.comthe-scientist.com This critical event is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). mdpi.combiorxiv.org The disruption of this balance in favor of pro-apoptotic proteins leads to the formation of pores in the mitochondrial membrane.

This permeabilization results in the release of key pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. scielo.org.arembopress.orgnih.gov Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). berkeley.eduabeomics.com This binding, in the presence of ATP/dATP, triggers the assembly of a large, multimeric protein complex known as the apoptosome. berkeley.edumdpi.com

The apoptosome serves as a platform for the recruitment and activation of an initiator caspase, specifically pro-caspase-9. abeomics.complos.org Through proximity-induced dimerization and auto-processing, pro-caspase-9 is converted to its active form, caspase-9. mdpi.complos.org Active caspase-9 then initiates a proteolytic cascade by cleaving and activating downstream executioner caspases, such as caspase-3 and caspase-7. abeomics.com These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of structural and regulatory proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage. anr.fr

Table 1: Inhibitory Potency of Spirastrellolide A against Protein Phosphatase 2A

| Compound | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Spirastrellolide A | Protein Phosphatase 2A (PP2A) | ~ 1 nM | tu-dortmund.de, researchgate.net |

| Spirastrellolide A | Protein Phosphatase 1 (PP1) | ~ 50 nM | x-mol.net |

Preclinical Research Models and Methodologies

In Vitro Assays for Biological Activity Evaluation

In vitro assays are fundamental in the initial stages of drug discovery to determine the biological activity of a compound. These laboratory-based tests are performed outside of a living organism and provide crucial preliminary data on a compound's potential efficacy and mechanism of action.

Cell-Based Assays for Cellular Response

Cell-based assays are a cornerstone for evaluating the cellular response to potential therapeutic agents like the spirastrellolides. These assays utilize living cells to assess a compound's effects on cellular processes such as proliferation, cytotoxicity, and cell cycle progression.

Spirastrellolides, including analogues and derivatives, have been the subject of various cell-based assays to elucidate their biological effects. For instance, the methyl ester of spirastrellolide A demonstrated potent activity in a cell-based assay designed to detect mitotic arrest. acs.orgresearchgate.netresearchgate.netacs.org This potent antimitotic activity was observed at nanomolar concentrations in several human cancer cell lines. mdpi.com

Notably, spirastrellolide A methyl ester has the unusual ability to accelerate the entry of cells into mitosis from other cell-cycle stages before arresting them in mitosis. researchgate.netresearchgate.netacs.org The cytotoxicity of spirastrellolides A and B, as free acids, was found to be comparable to their corresponding methyl esters when tested against HeLa cancer cell lines. acs.orgresearchgate.net Specifically, the free acids of spirastrellolides A and B exhibited IC50 values of 20 and 40 nM, respectively, while their methyl esters showed IC50 values of 30 and 70 nM. acs.org

These assays are critical for the initial screening and characterization of compounds, providing insights into their potential as therapeutic agents. biomex.de They help in understanding the mechanism of drug action and in the preclinical testing of potential therapeutics. biomex.de

Table 1: Cytotoxic Activity of Spirastrellolides in Cell-Based Assays

| Compound | Cell Line | Activity Metric | Value |

| Spirastrellolide A (free acid) | HeLa | IC50 | 20 nM |

| Spirastrellolide B (free acid) | HeLa | IC50 | 40 nM |

| Spirastrellolide A methyl ester | HeLa | IC50 | 30 nM |

| Spirastrellolide B methyl ester | HeLa | IC50 | 70 nM |

| Spirastrellolide A methyl ester | MCF-7 | IC50 | 100 ng/mL |

Biochemical Assays for Enzyme Inhibition

Biochemical assays are essential for identifying and characterizing the direct molecular targets of a compound. These assays measure the effect of a substance on a specific enzyme or protein, providing direct evidence of interaction and inhibition.

The unique cytotoxic properties of spirastrellolides, particularly their ability to induce mitotic arrest, suggested that they might act as inhibitors of serine/threonine phosphatases. nih.gov Subsequent biochemical assays confirmed this hypothesis. Spirastrellolide A methyl ester was screened against a panel of protein phosphatases and was identified as a potent and selective inhibitor of protein phosphatase 2A (PP2A). nih.govsemanticscholar.orgubc.ca

The inhibitory activity was significant, with an IC50 value of 1 nM for PP2A. nih.govsemanticscholar.org In contrast, its inhibitory effect on protein phosphatase 1 (PP1) was much less potent, with an IC50 of 50 nM, and it showed no inhibition of PP2C at all. nih.govsemanticscholar.org This selective inhibition of PP2A is a key aspect of the spirastrellolides' mechanism of action. nih.govsemanticscholar.orgubc.ca The potent and selective inhibition of PP2A by spirastrellolide A is comparable to other known Ser/Thr phosphatase inhibitors like fostriecin. mdpi.com

Further studies involving synthetic analogues of the southern hemisphere of spirastrellolide A have also been evaluated for their inhibitory activity against PP2A. x-mol.net Preliminary results indicated that several of these analogues showed inhibition, suggesting the unsaturated spiroketal fragment might be crucial for inducing PP2A inhibition. x-mol.net

Table 2: Enzyme Inhibition Profile of Spirastrellolide A Methyl Ester

| Enzyme | Activity Metric | Value |

| Protein Phosphatase 2A (PP2A) | IC50 | 1 nM |

| Protein Phosphatase 1 (PP1) | IC50 | 50 nM |

| Protein Phosphatase 2C (PP2C) | Inhibition | None |

In Vivo Model Systems for Efficacy Studies

While in vitro assays provide valuable initial data, in vivo studies in living organisms are essential to evaluate the efficacy and systemic effects of a potential drug.

Translational Aspects from In Vitro to In Vivo Models

The translation of findings from in vitro experiments to in vivo models is a critical step in drug development. nih.govnih.gov While in vitro assays can identify potent compounds, their efficacy in a complex biological system can be influenced by factors such as bioavailability, metabolism, and excretion. mdpi.com

For other marine natural products with similar mechanisms of action, such as spongistatin 1, in vivo studies using human carcinoma xenograft models have shown significant anti-tumor activity at very low doses. rsc.org Although specific in vivo efficacy studies for Spirastrellolide G are not extensively documented, the potent in vitro activity of the spirastrellolide family suggests they are strong candidates for such investigations. The development of preclinical animal models, such as mouse avatars of human cancers, can provide a valuable platform for validating drug candidates and understanding drug-biomarker relationships. mdpi.com

Biomarker Discovery and Validation in Preclinical Settings

Biomarkers are measurable indicators of a biological state or condition and are crucial for modern drug development. crownbio.com They can be used to predict and monitor the response to a therapeutic agent.

The discovery and validation of biomarkers in preclinical settings can help to de-risk drug development and guide the selection of patient populations most likely to benefit from a particular treatment. crownbio.com A systems biology approach, integrating genomic, proteomic, and pharmacological data from in vitro and in vivo models, is a powerful strategy for identifying robust biomarker candidates. crownbio.com

For a compound like this compound, which targets a specific enzyme (PP2A), potential biomarkers could include the expression levels or mutation status of genes within the PP2A signaling pathway. For instance, in other targeted therapies, the presence of a specific mutation can predict a patient's response to a drug. mdpi.com The process of biomarker discovery often begins with large-scale in vitro screening across a diverse panel of cell lines with known molecular characteristics. crownbio.com This allows for the correlation of drug sensitivity with specific genetic or protein expression patterns. crownbio.com Subsequently, these candidate biomarkers are validated in more complex preclinical models, such as organoids and in vivo systems, before being considered for clinical application. gavinpublishers.comnih.gov

Future Research Directions for Spirastrellolide G

Advanced Synthetic Methodologies for Scalable Production

The limited availability of spirastrellolides from their natural source necessitates the development of efficient and scalable synthetic routes to enable further biological investigation. ox.ac.uk Total syntheses of other spirastrellolides, such as Spirastrellolide A, have been achieved through highly complex, multi-step sequences, highlighting the formidable challenge posed by this class of molecules. cam.ac.ukcam.ac.uk Future research should focus on developing second-generation and more streamlined synthetic strategies applicable to Spirastrellolide G.

Several powerful chemical reactions have been instrumental in the synthesis of spirastrellolide cores and could be further optimized for the scalable production of this compound:

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction has been effectively used to form key carbon-carbon bonds, uniting large, advanced intermediates in the synthesis of Spirastrellolide A. rsc.orgacs.org

Yamaguchi Macrolactonization: The formation of the large 38-membered macrolactone ring is a critical and often low-yielding step. The Yamaguchi protocol has proven effective for this transformation in Spirastrellolide A synthesis, suggesting its applicability to this compound. rsc.org

Ring-Closing Metathesis (RCM): RCM offers a powerful method for the formation of large rings and has been explored in approaches to the spirastrellolide macrocycle. clockss.orgnih.gov

Gold-Catalyzed Cyclizations: Gold catalysis has been employed for the efficient and regioselective formation of the tetrahydropyran (B127337) and spiroketal moieties found in the southern hemisphere of spirastrellolides. nih.govx-mol.net

Further Elucidation of Biosynthetic Pathways and Enzymes

Spirastrellolides are complex polyketides, a class of secondary metabolites synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs) . mdpi.comnih.gov It is widely believed that the true producers of many marine natural products, including polyketides found in sponges, are symbiotic microorganisms. nih.govspringerprofessional.de The biosynthetic gene clusters responsible for producing spirastrellolides have not yet been identified, representing a significant knowledge gap and a key area for future research.

Future investigations should focus on:

Metagenomic Sequencing: By sequencing the entire DNA content (metagenome) from the Spirastrella coccinea sponge and its associated microbial community, it may be possible to identify the biosynthetic gene cluster (BGC) encoding the PKS enzymes responsible for spirastrellolide synthesis. mdpi.comnih.govrsc.org These BGCs for Type I PKSs, which are common in bacteria, are typically organized into modules, where each module is responsible for the addition and modification of a specific building block in the growing polyketide chain. nih.govnih.gov

Heterologous Expression: Once a candidate BGC is identified, its function can be confirmed by expressing the genes in a more easily cultured host organism, such as Streptomyces or E. coli. nih.govrsc.org Successful production of a spirastrellolide backbone or a related intermediate in a heterologous host would provide definitive proof of the BGC's function and open the door to biosynthetic engineering.

Enzyme Characterization: Identifying the BGC will allow for the isolation and characterization of the individual PKS domains and tailoring enzymes. This would provide fundamental insights into the biochemical reactions that construct the complex spirastrellolide architecture, including the formation of the spiroketals and the unique C-46 methylation in this compound. Understanding these enzymatic mechanisms could enable the chemoenzymatic synthesis of the molecule and its analogues. acs.org

Elucidating the biosynthetic pathway would not only provide a sustainable method for producing this compound but also furnish a toolbox of novel enzymes for use in synthetic biology. nih.gov

Detailed Mechanistic Characterization at the Molecular Level

The spirastrellolide family of compounds are known to be potent and selective inhibitors of Protein Phosphatase 2A (PP2A) , with IC50 values in the nanomolar range. nih.gov PP2A is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating numerous signaling pathways that control cell growth, proliferation, and apoptosis. nih.govsemanticscholar.orgmdpi.com While the inhibitory activity is established, the precise molecular interactions between this compound and the PP2A holoenzyme are not yet understood.

Future research in this area should include:

Molecular Modeling and Docking Simulations: Computational studies can predict the binding mode of this compound within the active site or regulatory subunit interfaces of PP2A. nih.govufl.edu Such studies could reveal key hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to its high-affinity binding. This would be particularly valuable for understanding the role of the unique C-46 methyl ether of this compound in the interaction with the PP2A complex.

Co-crystallization and Structural Biology: Obtaining a high-resolution crystal structure of this compound in complex with the PP2A holoenzyme would provide the most definitive picture of the binding interaction. This structural information would be invaluable for understanding its mechanism of inhibition and for the rational design of new, more potent, or more selective inhibitors.

Biochemical and Cellular Assays: Detailed enzymatic assays are needed to determine the precise kinetics of PP2A inhibition by this compound. Cellular studies can help to delineate how this inhibition affects downstream signaling pathways and cellular processes. Investigating the interaction of this compound with different PP2A holoenzymes, which are formed by the association of the catalytic subunit with various regulatory subunits, will be crucial to understanding its biological effects. mdpi.combiorxiv.org

A thorough mechanistic understanding at the molecular level is essential for the further development of this compound as a chemical probe to study PP2A biology or as a lead compound for drug discovery.

Development of Next-Generation this compound Analogues with Optimized Profiles

The synthesis of analogues is a cornerstone of medicinal chemistry, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR) and the optimization of its pharmacological properties. The development of next-generation analogues of this compound holds significant promise for creating compounds with improved potency, selectivity, and drug-like properties. grantome.com

Building on synthetic strategies developed for other spirastrellolides, future research should focus on:

Targeted Modifications: The unique C-46 methyl ether of this compound is a prime target for modification. Replacing the methyl group with other alkyl or functional groups could modulate the compound's interaction with PP2A and affect its metabolic stability.

Fragment-Based Analogue Synthesis: The modular nature of spirastrellolide synthesis allows for the creation of a library of analogues by altering the individual fragments before they are coupled together. nih.gov For instance, simplified analogues based on the southern hemisphere of Spirastrellolide A have been synthesized and shown to retain some inhibitory activity against PP2A, suggesting that even truncated versions of the molecule can be biologically active. nih.govx-mol.netacs.org

Spiroketal Modification: The complex bis-spiroketal systems are characteristic features of the spirastrellolides and are crucial for their three-dimensional structure. The synthesis of analogues with altered spiroketal structures, such as the acs.orgmdpi.commdpi.com-bis-spiroketal system that has been constructed, could lead to compounds with novel biological profiles. syr.edu

Ring-Expanded Analogues: Difficulties in certain macrocyclization reactions have led to the serendipitous creation of ring-expanded spirastrellolide analogues. researchgate.net The deliberate synthesis and biological evaluation of such analogues could provide valuable SAR data.

By systematically synthesizing and evaluating a diverse range of this compound analogues, it will be possible to identify compounds with optimized profiles, potentially leading to the development of novel therapeutic agents or powerful research tools.

Q & A

Q. What structural features distinguish Spirastrellolide G from other marine macrolides?

this compound shares a 47-carbon macrolide core with other spirastrellolides but contains unique stereochemical arrangements in its bis-spiroacetal DEF-ring system. Structural confirmation requires X-ray crystallography (unit cell parameters: a = 8.7271 Å, b = 10.0996 Å, c = 18.599 Å; space group P2₁2₁2₁) and advanced NMR techniques (NOESY correlations for axial/equatorial proton assignments) . Comparative analysis with Spirastrellolide A (COD entry 1517394) reveals distinct chlorination patterns in the DEF-ring .

Q. How is this compound isolated from marine sponges, and what purity benchmarks are used?

Isolation involves methanol extraction of Spirastrella coccinea followed by reverse-phase HPLC (C18 column, acetonitrile/water gradient). Purity is validated via LC-MS (≥95% by UV at 210 nm) and ¹H NMR line-shape analysis. Critical impurities include methyl ester derivatives, which are monitored using diagnostic δ 3.65 ppm singlet in ¹³C DEPT spectra .

Q. What preliminary assays confirm this compound's bioactivity?

Initial screening uses PP2A inhibition assays (IC₅₀ determination via malachite green phosphate detection) and cytotoxicity profiling against HeLa cells (MTT assay, 48-hour exposure). Activity is benchmarked against Spirastrellolide A (IC₅₀ = 20 nM) to assess selectivity .

Advanced Research Questions

Q. What synthetic challenges arise in constructing the DEF-ring bis-spiroacetal motif?

The DEF-ring requires stereocontrolled formation of two spiroacetals (C25 and C34) with axial chlorination. Key steps:

- Spirocyclization : BF₃·OEt₂-mediated ketalization at −40°C to prevent epimerization .

- Chlorination : Selectivity is achieved using NCS in dichloromethane (2.2 equiv, 0°C), guided by DFT-predicted transition states . Contradictions in diastereomeric ratios (60:40 vs. 85:15) between synthetic batches are resolved by controlling water content (<50 ppm, Karl Fischer titration) .

Q. How do protecting group strategies impact macrolactonization efficiency?

Comparative studies show TBS ethers at C15/C17 reduce macrolactonization yields (≤30%) due to steric hindrance, while PMB groups enable Yamaguchi macrolactonization (72% yield, 0.01 M toluene, 80°C). Critical evidence: IR monitoring of acyl ketene intermediate formation at 2125 cm⁻¹ .

Q. What NMR discrepancies indicate structural misassignment in synthetic intermediates?

Synthetic DEF-ring models often show δ 4.82 ppm (H-29) deviations >0.3 ppm from natural this compound. This signals incorrect anomeric configuration, corrected via J-based configurational analysis (J₃₃,₃₄ = 2.1 Hz confirms α orientation) and DP4+ statistical validation of computed vs. experimental ¹³C shifts .

Methodological Guidance

Q. Designing a modular synthesis route: What retrosynthetic principles apply?

Divide the molecule into three sectors:

- Northern sector (C1–C21) : Synthesize via Shiina macrolactonization with Evans' oxazolidinone chirality transfer .

- Southern sector (C22–C40) : Employ Stille coupling (Pd(PPh₃)₄, CuI, 65°C) for skipped diene installation .

- DEF-ring (C41–C47) : Use Crimmins acetate aldol reaction for stereochemical control (TiCl₄, −78°C, 8:1 dr) .

Convergent coupling is optimized via Liebeskind–Srogl cross-coupling (20 mol% Pd(OAc)₂, 3 Å MS) .

Resolving contradictory bioactivity data across cell lines:

- Hypothesis : Differential PP2A isoform expression (e.g., PPP2R1A vs. PPP2R5E).

- Validation : Knockdown via siRNA (72-hour transfection) followed by viability assays (CellTiter-Glo).

- Controls : Include fostriecin (PP2A-specific) and okadaic acid (PP1/PP2A) .

Data Presentation Standards

| Parameter | This compound | Spirastrellolide A |

|---|---|---|

| PP2A IC₅₀ | 18 ± 2 nM | 20 ± 3 nM |

| HeLa IC₅₀ | 25 ± 4 nM | 22 ± 5 nM |

| Macrolactonization Yield | 68% (PMB) | 55% (TBS) |

| Data sourced from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.